molecular formula C15H15N3O3 B2564586 Ethyl 8-oxo-6-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate CAS No. 2185840-25-7

Ethyl 8-oxo-6-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate

Cat. No.: B2564586
CAS No.: 2185840-25-7
M. Wt: 285.303
InChI Key: OGFFVFGGIXHFCX-UHFFFAOYSA-N
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Description

Ethyl 8-oxo-6-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate is a heterocyclic compound that features a fused imidazo-pyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-oxo-6-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-oxoacetate with phenylhydrazine to form an intermediate, which then undergoes cyclization with a suitable aldehyde or ketone to yield the desired product. The reaction conditions often include the use of a catalyst, such as acetic acid, and heating to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-oxo-6-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield tetrahydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce tetrahydro derivatives with varying degrees of saturation.

Scientific Research Applications

Ethyl 8-oxo-6-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 8-oxo-6-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 8-oxo-6-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate is unique due to its specific ring structure and the presence of both phenyl and ethyl ester groups. This combination of features contributes to its distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

ethyl 8-oxo-6-phenyl-6,7-dihydro-5H-imidazo[1,2-a]pyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-2-21-15(20)12-9-18-8-11(10-6-4-3-5-7-10)17-14(19)13(18)16-12/h3-7,9,11H,2,8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFFVFGGIXHFCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2CC(NC(=O)C2=N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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